3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3-Fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a fluorinated benzamide derivative with a molecular formula of C₁₇H₁₅FN₂O₂ and a molecular weight of 298.32 g/mol . Its structure features a benzamide core substituted with a fluorine atom at the meta position and a 2-oxopyrrolidin-1-yl group attached to the phenyl ring at the para position relative to the amide linkage (Figure 1). The compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active benzamide derivatives, which often exhibit kinase inhibition, antiviral, or antimicrobial properties .
Properties
IUPAC Name |
3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-1-4-12(10-13)17(22)19-14-6-2-7-15(11-14)20-9-3-8-16(20)21/h1-2,4-7,10-11H,3,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZPZXETIMWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reactions: The final step involves coupling the fluorinated pyrrolidinone with a benzamide derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the pyrrolidinone moiety contributes to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties :
- Monoisotopic Mass: 298.1118 Da
- ChemSpider ID : 782474
- Safety Precautions : Requires handling away from heat and ignition sources (P210) and proper storage to prevent exposure (P102) .
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomers
Table 1: Structural Comparison of Key Analogs
Key Observations :
Antiviral Potential :
- The target compound shares structural motifs with N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide (Compound 127 in ), a SARS-CoV-2 inhibitor with binding energy of -8.9 kcal/mol. While the target lacks the thiophene and hydroxy-piperidine groups, its pyrrolidinone moiety may enhance solubility for viral protease interaction.
- 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide () exhibits dual fluorine substitution and pyridyl coordination, enabling metal-binding properties absent in the target compound.
Kinase Inhibition :
- Analogs like 3-fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide () are designed for kinase inhibition due to the imidazopyrimidine group, which mimics ATP-binding motifs. The target compound’s pyrrolidinone may instead favor allosteric modulation.
Physicochemical and Spectroscopic Properties
NMR Analysis :
- The target compound’s aromatic protons likely exhibit complex splitting patterns due to scalar coupling, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide (). Overlapping signals in the δ 7.0–8.0 ppm range complicate assignment without advanced techniques like COSY or NOESY .
- Solubility: The 2-oxopyrrolidinyl group enhances solubility compared to non-polar analogs like N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl)benzamide (flutolanil, ), a fungicide with logP > 4.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
